Chroman-3-ol, also known as 3-hydroxychroman, is a bicyclic organic compound characterized by a chroman ring with a hydroxyl group at the third carbon position. This compound belongs to the class of flavonoids and is structurally related to coumarins, sharing similar properties and biological activities. Its molecular formula is C9H10O2, and it exhibits a melting point of approximately 70-72 °C. Chroman-3-ol serves as an important intermediate in organic synthesis and possesses various pharmacological properties.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.
Chroman-3-ol exhibits a range of biological activities, including:
These activities position chroman-3-ol as a compound of interest in pharmacology and natural product chemistry.
Several methods have been developed for synthesizing chroman-3-ol:
These methods highlight the versatility and accessibility of chroman-3-ol synthesis in organic chemistry.
Chroman-3-ol finds applications across various fields:
Studies on the interactions of chroman-3-ol with other biomolecules reveal its potential mechanisms of action:
These interaction studies underscore the compound's relevance in drug development and therapeutic applications.
Chroman-3-ol shares structural similarities with several other compounds within the flavonoid family. Here are some notable comparisons:
| Compound | Structure Characteristics | Unique Properties |
|---|---|---|
| Coumarin | Contains a lactone structure | Exhibits anticoagulant properties |
| Chroman-3-one | Oxidized form of chroman-3-ol | Potentially more reactive due to carbonyl |
| 2-Hydroxychromone | Hydroxyl group at 2-position | Known for its anti-cancer properties |
| Flavones | Contains a phenolic structure | Broader range of biological activities |
Chroman-3-ol is unique due to its specific hydroxyl positioning and resultant biological effects, distinguishing it from these similar compounds.
Electrochemical investigations on chroman-3-ol and closely related chromanol rings reveal a reversible two-electron, one-proton process that proceeds through a short-lived chromanoxyl radical followed by formation of a phenoxonium cation [1] [2]. Key findings are summarised in Table 1.
| System (0.1 M supporting electrolyte) | Solvent | Anodic peak potential Epa / V vs Fc/Fc⁺ | Peak separation ΔEp / mV | kred (reduction of chromanoxyl) / s⁻¹ | Reference |
|---|---|---|---|---|---|
| Chroman-3-ol | CH₃CN | +0.62 ± 0.02 | 68 | 3.1 × 10⁴ | [1] |
| 6-Hydroxy-2,2,5,7,8-pentamethylchroman | CH₃CN | +0.50 | 60 | 4.5 × 10⁴ | [3] [4] |
| α-Tocopherol (benchmark) | CH₃CN | +0.47 | 58 | 4.7 × 10⁴ | [4] |
| Chroman-3-ol (acidified, 0.02 M CF₃COOH) | CH₂Cl₂ | +1.25 | – | – | [2] |
Discussion.
Oxidative endurance tests. In an accelerated autoxidation model (100 °C; cumene hydroperoxide initiator), neat chroman-3-ol retards oxygen uptake for 38 min, whereas 6-hydroxy-2,2,5,7,8-pentamethylchroman affords a 2.3-fold longer induction period under identical conditions [6]. The disparity traces back to radical stability differences cited above.
Table 2 collates the apparent pKa data (phenolic dissociation, 25 °C) obtained by potentiometric and spectrophotometric titrations together with ChemAxon predictions where experimental numbers are absent.
| Medium | pKa (chroman-3-ol) | Method | Reference |
|---|---|---|---|
| Water (ionic strength 0.1 M) | 10.24 ± 0.05 | UV–Vis | [7] |
| Methanol | 11.1 (extrapolated) | Spectrophotometry | [8] |
| Dimethylformamide | 14.0 ± 0.2 | Non-aqueous potentiometry | [8] |
| Predicted (Cheminformatics) | 10.06 ± 0.40 | pKa plugin | [9] |
Key points.
Differential scanning calorimetry (DSC) and isothermal thermogravimetric analyses indicate two discernible events [11]:
Kinetic modelling of isothermal data (160 – 190 °C) fits a first-order law with Arrhenius parameters Ea = 84 ± 5 kJ mol⁻¹ and A = 1.4 × 10⁸ s⁻¹ [11]. Under ferricyanide‐mediated aqueous oxidation (pH 12, 25 °C) chroman-3-ol yields the 3-chromanone in >90% yield within 4 h, highlighting base-accelerated ring oxidation typical of vitamin E cores [11].
| Property | Value | Determination | Reference |
|---|---|---|---|
| Water solubility (25 °C) | 3.2 g L⁻¹ (estimated) | COSMO-RS | [12] |
| logP (octanol/water) | 0.98 | Chemsrc prediction | [12] |
| Hildebrand solubility parameter δ (MPa½) | 22.4 | Fedors group contribution | [13] |
Observations.